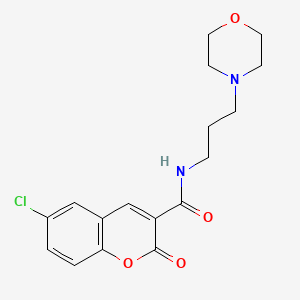

![molecular formula C6H10INO2S B2554929 6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide CAS No. 2253631-34-2](/img/structure/B2554929.png)

6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

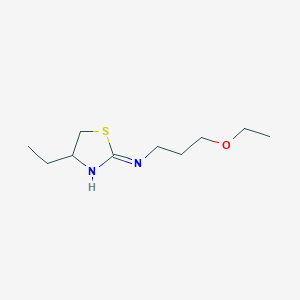

6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide is a synthetic compound that has gained significant attention in scientific research due to its unique structure and potential applications. It is also known as spiro-thiazolidinone and has been synthesized through various methods. 4]heptane 4,4-dioxide.

Aplicaciones Científicas De Investigación

Coordination with Transition Metal Centers

Spirocyclic sulfur ligands, including compounds similar to 6-(Iodomethyl)-4λ⁶-thia-5-azaspiro[2.4]heptane 4,4-dioxide, have been explored for their ability to coordinate with transition metal centers. These compounds are characterized by their nonplanar structure due to the central tetrahedral carbon atom, making them suitable for forming coordination complexes with metals like copper, cobalt, and nickel. The coordination of these spirocyclic ligands with transition metals can lead to the formation of various polymeric chains and structures, which have potential applications in material science and catalysis (Petrukhina et al., 2005).

Synthesis of Novel Spirocyclic Compounds

The synthesis of novel spirocyclic compounds, such as 6-(Iodomethyl)-4λ⁶-thia-5-azaspiro[2.4]heptane 4,4-dioxide, contributes to the development of unique building blocks for drug discovery. These compounds are synthesized through efficient sequences and can be utilized individually or as part of a library for medicinal chemistry research. Their unique structural features make them valuable for exploring new pharmacological activities and developing new therapeutic agents (Guerot et al., 2011).

Study of Homoconjugative Interactions

Spirocyclic compounds, including those related to 6-(Iodomethyl)-4λ⁶-thia-5-azaspiro[2.4]heptane 4,4-dioxide, have been the subject of studies to understand homoconjugative interactions. These studies involve the use of photoelectron spectroscopy and theoretical calculations to analyze the interactions between different molecular orbitals. Understanding these interactions is crucial for the design of new molecules with desired electronic properties, which can be applied in various fields such as organic electronics and photonics (Banert et al., 2002).

Development of Insect Repellents

Spirocyclic compounds, similar in structure to 6-(Iodomethyl)-4λ⁶-thia-5-azaspiro[2.4]heptane 4,4-dioxide, have been identified in natural sources such as millipede defensive secretions. These compounds, due to their unique structural features, exhibit repellent properties against natural enemies like ants and act as topical irritants to insects. The identification and synthesis of such compounds offer a natural and potentially less harmful alternative to conventional insect repellents (Smolanoff et al., 1975).

Propiedades

IUPAC Name |

6-(iodomethyl)-4λ6-thia-5-azaspiro[2.4]heptane 4,4-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10INO2S/c7-4-5-3-6(1-2-6)11(9,10)8-5/h5,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOACTYLDBVAKCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(NS2(=O)=O)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2554846.png)

![N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2554849.png)

![1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2554856.png)

![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554859.png)

![1-(2-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2554863.png)

![7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2554867.png)

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methylpropyl]piperidine-1-carboxylate](/img/structure/B2554868.png)